N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide - 1226426-91-0

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide

Catalog Number: EVT-2833009
CAS Number: 1226426-91-0
Molecular Formula: C20H13F3N4O
Molecular Weight: 382.346
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide is a pyrimidylaminobenzamide derivative. It is a synthetic molecule designed for research purposes, specifically for its interaction with various cellular targets like kinases. This compound has demonstrated potent activity against certain protein kinases, most notably Bcr-Abl, a key target in the treatment of Chronic Myelogenous Leukemia (CML). [, ] Its high selectivity and potent inhibitory activity against Bcr-Abl has led to its development as a potential therapeutic agent for CML.

Synthesis Analysis

One of the primary synthetic methods for N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide (also known as Nilotinib) involves a multi-step process starting from 5-bromo-3-(trifluoromethyl)phenylamine.

The overall yield of this synthetic route is reported to be around 40%.

An alternative synthesis focuses on producing the 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine intermediate (I).

  • Step 1: A compound of formula (II) is reacted with 4-methyl-1H-imidazole (IIIa) to produce 4-methyl-1-(3-nitro-5-trifluoromethylphenyl)-1H-imidazole (III). This reaction is typically carried out at temperatures between 80°C to 150°C.
  • Step 2: The compound produced in step 1 is then reduced to yield 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine (I). This reduction step often utilizes a group VIII metal catalyst (such as palladium, platinum, or Raney Nickel) along with hydrogen gas or a hydrogen transfer agent.
Molecular Structure Analysis

The molecular structure of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide features a central benzamide moiety connected to a quinoline ring system substituted with an imidazole group. The trifluoromethyl group on the benzamide ring contributes to its lipophilicity and potentially enhances its ability to penetrate cell membranes. The overall structure contributes to its specific interactions with kinase active sites, leading to potent inhibition. [, ]

Chemical Reactions Analysis

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide is susceptible to hydrolysis, particularly in mouse plasma. This hydrolysis results in the formation of a primary amine metabolite, which can impact its pharmacokinetic profile. Chemical modifications aiming to increase its stability against hydrolysis have been explored, but often lead to a decrease in its potency against target kinases.

Mechanism of Action

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide is a potent and selective inhibitor of Bcr-Abl tyrosine kinase. It binds competitively to the ATP-binding site of the kinase, effectively blocking its activity. This inhibition of Bcr-Abl activity disrupts downstream signaling pathways that are crucial for the proliferation and survival of CML cells, leading to a therapeutic effect.

Applications
  • Cancer Research: N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide is a potent inhibitor of Bcr-Abl and has been investigated for its therapeutic potential in treating chronic myelogenous leukemia (CML). Its ability to inhibit other kinases like c-Kit and PDGFR suggests potential applications in targeting other cancers driven by these kinases. It has been studied in preclinical models and clinical trials for treating CML. [, ]
  • Kinase Inhibitor Development: Its development as a selective Bcr-Abl inhibitor provides valuable insights into the design and optimization of kinase inhibitors for therapeutic purposes. [, ] Understanding its interactions with different kinases and resistance mechanisms can guide the development of next-generation inhibitors. [, ]
  • Cellular Signaling Studies: N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide can be used as a pharmacological tool to investigate the roles of Bcr-Abl, c-Kit, and PDGFR in various cellular processes. Its use as a specific inhibitor can help elucidate the signaling pathways downstream of these kinases and their contributions to cellular functions.
Future Directions
  • Overcoming Resistance: The development of resistance to N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide, particularly due to mutations like T315I in Bcr-Abl, requires the design of novel inhibitors capable of overcoming these resistance mechanisms. Research efforts should focus on identifying new binding sites on the target kinases or developing alternative strategies to target these mutated forms.
  • Combination Therapies: Exploring the efficacy of combining N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide with other therapeutic agents, such as other kinase inhibitors, chemotherapeutic drugs, or immunotherapy agents, could lead to enhanced therapeutic outcomes. [, , , ] Understanding synergistic or antagonistic interactions between different drugs is crucial for optimizing combination therapies.

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

  • Compound Description: Nilotinib is a potent and selective inhibitor of Bcr-Abl tyrosine kinase, approved for the treatment of chronic myeloid leukemia (CML) [ [], [], [] ]. It also exhibits inhibitory activity against c-Kit and PDGFR receptor kinases [ [] ]. Nilotinib demonstrates good pharmacokinetic properties and is well-tolerated in preclinical studies [ [] ].

N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (Compound 13)

  • Compound Description: Compound 13 is a potent covalent inhibitor of JNK3, demonstrating low double-digit nanomolar IC50 values in a radiometric kinase assay [ [] ]. It effectively engages the target enzyme in a NanoBRETTM intracellular JNK3 assay, confirmed by compound washout experiments [ [] ]. Introducing a photolabile protecting group to Compound 13 enables spatiotemporal control of its binding affinity in live cells using UV irradiation [ [] ].

N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R(1)-4-R(2)-benzamide Derivatives

  • Compound Description: This series of compounds represents nickel complexes derived from N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R(1)-4-R(2)-benzamide derivatives [ [] ]. These nickel complexes exhibit good to high activity in ethylene oligomerization upon activation with Et(2)AlCl, with activities reaching up to 7.6 x 10(6)g mol(-1)(Ni) h(-1) [ [] ]. Reaction conditions and ligand modifications significantly influence the catalytic performance of these complexes.

2-N-(quinolin-8-yl)benzamide Phenyl Tellurium Cations

  • Compound Description: These compounds are derived from unsymmetrical phenyl tellurides incorporating the 2-N-(quinolin-8-yl)benzamide ligand [ [] ]. They are synthesized via a copper-catalyzed method using diaryl ditelluride and magnesium as a reductant [ [] ]. These tellurium cations exhibit strong Lewis acidity and act as effective chalcogen bonding catalysts, enabling the synthesis of diverse substituted 1,2-dihydroquinolines and β-amino alcohols under mild conditions [ [] ].

Properties

CAS Number

1226426-91-0

Product Name

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(trifluoromethyl)benzamide

IUPAC Name

N-(2-imidazol-1-ylquinolin-8-yl)-2-(trifluoromethyl)benzamide

Molecular Formula

C20H13F3N4O

Molecular Weight

382.346

InChI

InChI=1S/C20H13F3N4O/c21-20(22,23)15-6-2-1-5-14(15)19(28)25-16-7-3-4-13-8-9-17(26-18(13)16)27-11-10-24-12-27/h1-12H,(H,25,28)

InChI Key

AHTIJGXBCHAFBP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.